![molecular formula C13H19NO B2481922 cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309214-02-4](/img/structure/B2481922.png)
cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as CAB-18, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CAB-18 belongs to the class of bicyclic compounds and is structurally similar to cocaine, a well-known psychostimulant drug. However, unlike cocaine, CAB-18 does not exhibit addictive properties and has been shown to have a low potential for abuse.
Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse biological properties . Researchers have explored stereoselective methods to construct this scaffold, enabling the synthesis of tropane alkaloids with specific stereochemistry.
- Most strategies involve enantioselective construction of an acyclic precursor containing stereochemical information for the bicyclic scaffold. However, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .
Tropane Alkaloid Synthesis
Enantioselective Approaches
Mechanism of Action
Target of Action
The compound’s primary target is the family of tropane alkaloids . Tropane alkaloids are a class of alkaloids and secondary metabolites that contain a tropane ring in their chemical structure .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This interaction leads to a wide array of interesting biological activities .
Biochemical Pathways
The affected pathways are those involved in the synthesis of tropane alkaloids . The downstream effects of these pathways are diverse and contribute to the compound’s biological activities .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with tropane alkaloids . These effects are diverse due to the wide array of biological activities displayed by tropane alkaloids .
properties
IUPAC Name |
cyclobutyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-11-5-6-12(8-9)14(11)13(15)10-3-2-4-10/h10-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROJDWXBHBMCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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